molecular formula C17H16N2O4 B11231855 N-(2-carbamoylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(2-carbamoylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11231855
M. Wt: 312.32 g/mol
InChI Key: DUKXDSLACHDLBG-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that belongs to the class of benzodioxepines This compound is characterized by its unique structure, which includes a benzodioxepine ring fused with a carbamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts such as palladium or rhodium, and solvents like toluene or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in anhydrous environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-carbamoylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-carbamoylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its benzodioxepine ring structure, which imparts distinct chemical and biological properties. Unlike simpler amides or boronic acids, this compound offers a versatile platform for the development of new materials and therapeutic agents .

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C17H16N2O4/c18-16(20)12-4-1-2-5-13(12)19-17(21)11-6-7-14-15(10-11)23-9-3-8-22-14/h1-2,4-7,10H,3,8-9H2,(H2,18,20)(H,19,21)

InChI Key

DUKXDSLACHDLBG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)OC1

Origin of Product

United States

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